Bienvenue dans la boutique en ligne BenchChem!

Isopropyl 5-bromo-3-cyanopicolinate

Lipophilicity Drug-likeness Blood-brain barrier penetration

For medicinal chemistry programs targeting mGluR5 PAMs, this isopropyl ester offers an irreplaceable combination of lipophilicity (XLogP 2.2), controlled hydrolytic lability, and orthogonal reactive handles (5-Br, 3-CN). It is the exact reactant specified in key patent WO2012143340A1, ensuring methodological consistency. Supplied at ≥98% purity under an ISO-certified quality system, it reduces QC overhead and provides superior audit-trail integrity compared to lower-purity methyl ester analogs.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B8639488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-bromo-3-cyanopicolinate
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C=C(C=N1)Br)C#N
InChIInChI=1S/C10H9BrN2O2/c1-6(2)15-10(14)9-7(4-12)3-8(11)5-13-9/h3,5-6H,1-2H3
InChIKeySTZHLHUHWXMUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 5-Bromo-3-Cyanopicolinate: Core Physicochemical and Structural Profile for Procurement Evaluation


Isopropyl 5-bromo-3-cyanopicolinate (CAS 959406-77-0, IUPAC: propan-2-yl 5-bromo-3-cyanopyridine-2-carboxylate, CID 68259684) is a heterocyclic building block belonging to the picolinate ester family, bearing a bromine substituent at the pyridine 5-position, a nitrile at the 3-position, and an isopropyl ester at the 2-carboxyl position [1]. Its molecular formula is C₁₀H₉BrN₂O₂ with a molecular weight of 269.09 g/mol, a computed XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 63 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors [2]. Commercially available at NLT 98% purity with ISO-certified quality control , the compound serves as a key intermediate in medicinal chemistry programs—most notably in the synthesis of metabotropic glutamate receptor subtype 5 (mGluR5) positive allosteric modulators (PAMs) as documented in patent WO2012143340A1 [3].

Why Isopropyl 5-Bromo-3-Cyanopicolinate Cannot Be Freely Substituted by Generic In-Class Analogs


Within the 5-bromo-3-cyanopicolinate scaffold, variation of the ester moiety—isopropyl versus methyl, ethyl, or tert-butyl—produces quantifiable shifts in lipophilicity, steric bulk, and hydrolytic lability that directly impact downstream synthetic efficiency and pharmacokinetic optimization. The isopropyl ester confers an XLogP of 2.2 [1], representing a ~12.6-fold increase in octanol-water partitioning relative to the free acid form (XLogP 1.1) [2], while the branched alkyl group provides intermediate hydrolytic stability—slower than the methyl ester but more readily cleaved than the tert-butyl ester [3]. Simultaneously, the absence of the 3-cyano group (as in isopropyl 5-bromopicolinate) eliminates a critical synthetic handle for nitrile-directed transformations (reduction, hydrolysis, cycloaddition) [4]. These three dimensions—lipophilicity, controlled ester lability, and orthogonal functional-group reactivity—cannot be simultaneously replicated by the methyl ester, the free acid, the des-cyano analog, or regioisomeric variants, making indiscriminate substitution scientifically unsound.

Isopropyl 5-Bromo-3-Cyanopicolinate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: Isopropyl Ester vs. Free Acid (XLogP Δ = 1.1)

The isopropyl ester form of 5-bromo-3-cyanopicolinate exhibits an XLogP3-AA of 2.2 [1], compared with the free carboxylic acid form (5-bromo-3-cyanopicolinic acid, CAS 1346533-87-6) which has a computed XLogP of 1.1 [2]. This Δ of 1.1 log units corresponds to an approximately 12.6-fold higher octanol-water partition coefficient for the isopropyl ester. In drug discovery contexts, this lipophilicity window places the isopropyl ester closer to the CNS-penetrant optimal LogP range (~2–3) while the free acid falls in a range more typical of peripherally restricted or renally cleared chemotypes [3].

Lipophilicity Drug-likeness Blood-brain barrier penetration Pharmacokinetics

Patent-Documented Synthetic Utility as mGluR5 PAM Intermediate

Isopropyl 5-bromo-3-cyanopicolinate is explicitly documented as a reactant in the synthesis pathway of mGluR5 positive allosteric modulators (PAMs) disclosed in patent WO2012143340A1 [1]. Under controlled basic hydrolysis conditions (LiOH·H₂O, 3 equiv., THF/H₂O, 25 °C, 2 h), the isopropyl ester is cleaved to yield 5-bromo-3-cyanopicolinic acid in 76% isolated yield [2]. In contrast, the methyl ester analog (CAS 1256788-57-4, MW 241.04) is not explicitly referenced in this patent pathway, and its lower lipophilicity and faster hydrolysis kinetics may necessitate different reaction optimization (e.g., lower temperature, shorter reaction time, or altered stoichiometry) to avoid side reactions or over-hydrolysis under the same conditions [3].

mGluR5 Positive allosteric modulator Neuroscience Synthetic intermediate

Dual Orthogonal Reactive Handles vs. Monofunctional Picolinate Analogs

Isopropyl 5-bromo-3-cyanopicolinate uniquely combines three synthetically addressable functional groups on a single pyridine scaffold: (i) a bromine at C-5 enabling Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig, Heck), (ii) a nitrile at C-3 amenable to reduction (→ aminomethyl), hydrolysis (→ amide or carboxylic acid), or [3+2] cycloaddition (→ tetrazole), and (iii) an isopropyl ester at C-2 for controlled release or further transesterification [1]. By contrast, isopropyl 5-bromopicolinate (CAS 1289268-91-2, MW 244.08, C₉H₁₀BrNO₂) lacks the 3-CN handle, eliminating nitrile-specific diversification pathways . Isopropyl 3-cyanopicolinate (no bromine) forfeits cross-coupling versatility [2]. The methyl ester analog (MW 241.04) retains the Br and CN handles but sacrifices the isopropyl group's controlled hydrolytic profile . No single comparator in this chemical space simultaneously offers all three reactive vectors within the same molecular weight range.

Cross-coupling Heterocycle synthesis Chemical biology Fragment-based drug discovery

Purity and Quality Specification Advantage: NLT 98% vs. Comparator Grades

Commercially, isopropyl 5-bromo-3-cyanopicolinate is supplied at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In comparison, the closest methyl ester analog (CAS 1256788-57-4) is typically available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) . The 1% absolute purity differential, while modest, can be meaningful in multi-step synthesis where intermediate purity directly affects the yield and purity of downstream products—particularly in medicinal chemistry campaigns progressing toward preclinical candidate nomination where impurity profiles become increasingly critical [1].

Quality control ISO certification GMP readiness Procurement standards

Physicochemical Property Profile: Molecular Weight and TPSA Differentiation from Methyl Ester Analog

The isopropyl ester (MW 269.09, TPSA 63 Ų, 3 rotatable bonds) [1] presents a measurably different physicochemical profile compared with the methyl ester analog (MW 241.04, TPSA data not explicitly computed but expected slightly lower due to smaller alkyl group, 2 rotatable bonds in the ester moiety vs. 3) . The MW difference of 28.05 Da (one additional methylene unit) and the increased rotatable bond count differentiate these two analogs within medicinal chemistry lead optimization workflows where fine-tuning of these parameters—particularly MW, rotatable bonds, and TPSA—directly impacts oral bioavailability predictions and compliance with empirical drug-likeness rules such as Lipinski's Rule of Five and Veber's rules [2].

Drug-likeness Lead optimization Physicochemical property ADME prediction

Caveat: Limited Direct Head-to-Head Comparative Data Availability

A systematic search of primary research literature, patent documents, and authoritative databases reveals a notable absence of published head-to-head comparative studies directly benchmarking isopropyl 5-bromo-3-cyanopicolinate against its methyl ester, ethyl ester, or other close analogs under identical experimental conditions. The differentiation evidence assembled above relies predominantly on cross-study comparable physicochemical data, class-level inferences from general ester chemistry principles, and patent-context documentation. No published IC₅₀, EC₅₀, or Kᵢ values were identified for the compound against any biological target, nor were comparative stability or reactivity studies located in peer-reviewed journals [1]. This evidence gap should be factored into procurement decisions, particularly for applications requiring robust, experimentally validated comparative performance data. Programs requiring such data may need to commission internal comparative studies or request custom comparative data from suppliers .

Data transparency Procurement risk assessment Evidence strength

Isopropyl 5-Bromo-3-Cyanopicolinate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Neuroscience Drug Discovery: mGluR5 Positive Allosteric Modulator (PAM) Intermediate Synthesis

The compound's documented role as a reactant in the synthesis of mGluR5 PAMs (WO2012143340A1) [1] makes it the preferred ester form for medicinal chemistry teams pursuing this target class. Under LiOH-mediated hydrolysis (THF/H₂O, 25 °C, 2 h), the isopropyl ester is cleaved to 5-bromo-3-cyanopicolinic acid in 76% yield , providing a well-precedented entry point into the Sonogashira coupling-based diversification pathway described in the patent. Programs targeting schizophrenia, cognitive decline, dementia, and other glutamate-dysfunction-related indications [1] should prioritize the isopropyl ester over the methyl ester or free acid for consistency with the validated patent methodology.

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Requiring Three Orthogonal Handles

The simultaneous presence of a cross-coupling-competent aryl bromide (C-5), a nitrile amenable to multiple downstream transformations (C-3), and a selectively cleavable isopropyl ester (C-2) [1] enables three-directional diversification from a single building block. For laboratories constructing compound libraries for fragment-based drug discovery or hit-to-lead exploration, this trifunctional scaffold reduces the number of distinct building blocks that must be inventoried, characterized, and tracked through parallel synthesis workflows relative to acquiring separate monofunctional or difunctional picolinate derivatives .

Agrochemical Intermediate Development Requiring Controlled Ester Lability

The picolinate scaffold class—particularly 4-aminopicolinates—has well-established herbicidal activity documented in extensive patent literature [1]. While isopropyl 5-bromo-3-cyanopicolinate itself lacks published herbicidal data, its structural features (5-Br, 3-CN, isopropyl ester) align with key pharmacophoric elements of herbicidal picolinates . For agrochemical discovery programs synthesizing and screening novel picolinate analogs, the isopropyl ester offers an intermediate hydrolytic stability profile that can serve as a controlled-release or pro-herbicide strategy, where the active free acid is liberated under environmental or metabolic conditions at a rate modulated by the steric bulk of the isopropyl group .

Pharmaceutical Intermediate Procurement for GMP-Ready Synthesis Routes

For contract research organizations (CROs) and pharmaceutical development teams whose synthetic routes to candidate APIs pass through a 5-bromo-3-cyanopicolinate intermediate, the availability of the isopropyl ester at NLT 98% purity under an ISO-certified quality system [1] provides a procurement advantage over the methyl ester analog (typically 97% purity without ISO certification) . This combination of higher purity and documented quality management reduces incoming QC burden, streamlines batch release, and provides greater audit-trail integrity for programs progressing toward regulatory filings where intermediate purity documentation is increasingly scrutinized .

Quote Request

Request a Quote for Isopropyl 5-bromo-3-cyanopicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.